Prochlorperazine Maleate

Catalog No.
S540225
CAS No.
84-02-6
M.F
C28H32ClN3O8S
M. Wt
606.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prochlorperazine Maleate

CAS Number

84-02-6

Product Name

Prochlorperazine Maleate

IUPAC Name

bis((Z)-but-2-enedioic acid);2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine

Molecular Formula

C28H32ClN3O8S

Molecular Weight

606.1 g/mol

InChI

InChI=1S/C20H24ClN3S.2C4H4O4/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

InChI Key

DSKIOWHQLUWFLG-SPIKMXEPSA-N

SMILES

Array

solubility

73.3 [ug/mL] (The mean of the results at pH 7.4)
Freely soluble in alcohol, ether, chloroform
In water, 1.496X10-2 g/L (14.96 mg/L) at 24 °C
1.10e-02 g/L

Synonyms

Compazine, Edisylate Salt, Prochlorperazine, Edisylate, Prochlorperazine, Maleate, Prochlorperazine, Prochlorperazine, Prochlorperazine Edisylate, Prochlorperazine Edisylate Salt, Prochlorperazine Maleate, Salt, Prochlorperazine Edisylate

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN1CCN(CC1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)Cl.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

The exact mass of the compound Prochlorperazine maleate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines. It belongs to the ontological category of maleate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Prochlorperazine maleate is a piperazine phenothiazine derivative and a highly potent D2 dopamine receptor antagonist widely procured as an active pharmaceutical ingredient (API) for antiemetic and antipsychotic formulations[1]. Unlike the free base or highly water-soluble salt forms of the compound, the maleate salt is specifically engineered for solid-state stability and low hygroscopicity, making it the industry standard for manufacturing tablets, extended-release capsules, and suppositories[2]. Its established pharmacological profile, characterized by strong binding to D2 receptors in the chemoreceptor trigger zone, alongside its predictable physicochemical properties, makes it a critical raw material for pharmaceutical manufacturers and a reliable reference standard in neuropharmacological research .

Procurement substitution between different prochlorperazine salt forms or generic phenothiazines leads to immediate formulation failures. Attempting to use prochlorperazine edisylate or mesylate in solid oral dosage forms is impractical because these salts are highly hydrophilic (aqueous solubility up to 2000 mg/mL) and prone to moisture absorption, meaning they are strictly relegated to aqueous parenteral injections and syrups [1]. Conversely, the maleate salt is practically insoluble in water (~0.015 mg/mL), providing the necessary solid-state stability required for direct compression into tablets without premature degradation [2]. Furthermore, substituting prochlorperazine with older phenothiazines like chlorpromazine drastically reduces D2 receptor potency, forcing manufacturers to increase API loading per dose, which disrupts established excipient ratios, tablet sizing, and overall manufacturing economics [3].

Salt-Dependent Aqueous Solubility and Solid-State Stability

The selection of the maleate salt over other prochlorperazine forms is driven by its distinct solubility profile. Prochlorperazine maleate is practically insoluble in water, with an aqueous solubility of approximately 0.015 mg/mL to 0.3 mg/mL depending on conditions, whereas prochlorperazine edisylate and mesylate exhibit massive aqueous solubilities of 500 mg/mL and up to 2000 mg/mL, respectively[1]. This extreme difference dictates procurement: the highly soluble edisylate/mesylate salts are strictly required for liquid and parenteral formulations, while the hydrophobic maleate salt provides the low hygroscopicity and chemical stability necessary for manufacturing solid oral dosage forms without premature degradation [2].

Evidence DimensionAqueous Solubility
Target Compound DataProchlorperazine maleate: ~0.015 mg/mL (practically insoluble)
Comparator Or BaselineProchlorperazine edisylate/mesylate: 500 - 2000 mg/mL (highly soluble)
Quantified Difference>30,000-fold lower aqueous solubility for the maleate salt
ConditionsStandard aqueous conditions at 25°C

This massive solubility difference makes the maleate salt the only viable choice for stable, long shelf-life solid oral dosage forms like tablets and capsules.

D2 Receptor Affinity and API Loading Efficiency

Compared to first-generation baseline phenothiazines like chlorpromazine, prochlorperazine maleate exhibits significantly higher potency at the target dopamine D2 receptor. In vitro radioligand binding assays demonstrate that prochlorperazine has a Ki of approximately 2.9 to 4.7 nM for rat recombinant D2 receptors, whereas chlorpromazine requires much higher concentrations to achieve equivalent receptor blockade . This enhanced affinity translates directly into manufacturing efficiency: prochlorperazine maleate requires a standard API loading of only 5 to 10 mg per tablet, whereas older, less potent phenothiazines demand significantly higher milligram quantities per dose, impacting raw material costs and tablet size [1].

Evidence DimensionD2 Dopamine Receptor Affinity (Ki)
Target Compound DataProchlorperazine: Ki = 2.9 - 4.7 nM
Comparator Or BaselineChlorpromazine: Lower affinity (higher Ki value, requiring higher clinical doses)
Quantified DifferenceProchlorperazine provides high-affinity D2 blockade enabling low-dose (5-10 mg) formulations
ConditionsRat recombinant D2 receptors in CHO cells and striatal membranes

Higher receptor affinity allows for lower API loading per tablet, reducing bulk material requirements and enabling smaller, more patient-compliant dosage forms.

Compatibility with Direct Compression and Fast-Disintegrating Formulations

Prochlorperazine maleate demonstrates excellent processability when formulated into fast-disintegrating tablets (FDTs) using direct compression techniques. When combined with superdisintegrants such as 10% w/w crospovidone and effervescent mixtures, prochlorperazine maleate formulations achieve rapid in vitro dispersion times of 13 to 21 seconds and a t50% drug release of approximately 6 minutes in pH 6.8 phosphate buffer [1]. This represents a nearly three-fold faster drug release compared to conventional commercial tablet formulations (t50% = 17.4 minutes)[2]. The API maintains strict stability under ICH accelerated conditions (40°C/75% RH) without significant changes in drug content, proving its robust compatibility with advanced, patient-compliant delivery systems[1].

Evidence DimensionIn vitro drug release (t50%)
Target Compound DataProchlorperazine maleate in optimized FDT formulation: ~6 minutes
Comparator Or BaselineConventional commercial tablet formulation: 17.4 minutes
Quantified DifferenceNearly 3-fold faster drug release (t50%) with optimized excipient compatibility
ConditionspH 6.8 phosphate buffer, USP paddle apparatus

Proves the API's suitability for modern direct-compression manufacturing of fast-acting antiemetic tablets, a critical feature for patients unable to swallow conventional pills.

Manufacturing of Solid Oral Antiemetic and Antipsychotic Dosage Forms

Because of its extremely low aqueous solubility and low hygroscopicity compared to edisylate or mesylate salts, prochlorperazine maleate is the mandatory API choice for the industrial scale-up of solid tablets and extended-release capsules. Its stability profile ensures long shelf-life under standard storage conditions (15–30°C) without the risk of moisture-induced degradation [1].

Formulation of Fast-Disintegrating and Mouth-Dissolving Tablets (MDTs)

The compound's compatibility with direct compression workflows and superdisintegrants (like crospovidone or natural gums) makes it ideal for developing mouth-dissolving tablets. This is particularly critical for antiemetic applications where patients experiencing severe nausea or dysphagia cannot swallow intact pills or tolerate liquid volumes [2].

Reference Standard in Dopaminergic Neuropharmacology

Due to its high affinity for D2 dopamine receptors (Ki ~ 2.9 - 4.7 nM), prochlorperazine maleate is frequently procured as a reliable reference antagonist in in vitro binding assays and in vivo behavioral models (e.g., assessing extrapyramidal side effect liabilities or antiemetic pathways) to benchmark novel atypical antipsychotic candidates.

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Viscous liquid

XLogP3

4.9

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

605.1598639 Da

Monoisotopic Mass

605.1598639 Da

Heavy Atom Count

41

Decomposition

When heated to decomposition it emits very toxic fumes of sulfoxides, nitroxides, and /hydrogen chloride/.

Appearance

Solid powder

Melting Point

228 °C

UNII

I1T8O1JTL6

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (95.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the symptomatic treatment of severe nausea and vomiting. Indicated for the management of manifestations of psychotic disorders, such as schizophrenia and generalized non-psychotic anxiety. The use of prochlorperazine for the management of generalized non-psychotic anxiety is typically not a first-line therapy and should be limited to doses of less than 20 mg per day or for shorter than 12 weeks. Off-label uses include use in emergency settings for adult and pediatric migraines. The American Headache Society recommends the use of prochlorperazine as the first-line medication in this setting. In pediatric migraines, a non-steroidal anti-inflammatory agent is often used in combination with dopamine antagonist.
FDA Label

Livertox Summary

Prochlorperazine is a phenothiazine used primarily as an antiemetic agent. In rare instances, prochlorperazine can cause clinically apparent acute and chronic cholestatic liver injury.

Drug Classes

Gastrointestinal Agents; Antipsychotic Agents

Therapeutic Uses

Antiemetics; Antipsychotic Agents, Phenothiazine; Dopamine Antagonists
/Prochlorperazine is indicated/ for control of severe nausea and vomiting. /Included in US product label/
/Prochlorperazine is indicated/ for the treatment of schizophrenia. /Included in US product label/
Prochlorperazine is effective for the short-term treatment of generalized non-psychotic anxiety. However, prochlorperazine is not the first drug to be used in therapy for most patients with non-psychotic anxiety, because certain risks associated with its use are not shared by common alternative treatments (eg, benzodiazepines). /Included in US product label/
For more Therapeutic Uses (Complete) data for Prochlorperazine (7 total), please visit the HSDB record page.

Pharmacology

Prochlorperazine Maleate is the maleate salt form of prochlorperazine, a synthetic, piperazine phenothiazine derivative with antiemetic, antipsychotic, antihistaminic, and anticholinergic activities. Prochlorperazine binds to and blocks the postsynaptic dopamine D2-receptor in the chemoreceptor trigger zone (CTZ) of the brain and may prevent chemotherapy-induced emesis. Prochlorperazine maleate also blocks anticholinergic and alpha-adrenergic receptors. Its antagonistic actions on the alpha-1 adrenergic receptors results in sedation, muscle relaxation, and hypotension.

MeSH Pharmacological Classification

Antipsychotic Agents

Mechanism of Action

The mechanism of action of prochlorperazine has not been fully determined, but may be primarily related to its anti-dopaminergic effects. Prochlorperazine blocks the D2 dopamine receptors in the brain, which are somatodendritic autoreceptors. Inhibition of D2 receptor signaling results in the blockade of postsynaptic dopamine receptors in the mesolimbic system and an increased dopamine turnover. Nausea and vomiting are proposed to arise from peripheral or central stimulation of serotonin type 3 (5-HT3) and dopamine type 2 receptors, the predominant receptors expressed at the chemoreceptor trigger zone (CTZ). Prochlorperazine exerts antiemetic effects and was shown to inhibit apomorphine-induced vomiting by blocking D2 dopamine receptors in the CTZ..
The principal pharmacologic effects of prochlorperazine are similar to those of chlorpromazine. Prochlorperazine has weak anticholinergic effects, moderate sedative effects, and strong extrapyramidal effects. Prochlorperazine has strong antiemetic activity.
The development of phenothiazine derivatives as psychopharmacologic agents resulted from the observation that certain phenothiazine antihistaminic compounds produced sedation. In an attempt to enhance the sedative effects of these drugs, promethazine and chlorpromazine were synthesized. Chlorpromazine is the pharmacologic prototype of the phenothiazines. The pharmacology of phenothiazines is complex, and because of their actions on the central and autonomic nervous systems, the drugs affect many different sites in the body. Although the actions of the various phenothiazines are generally similar, these drugs differ both quantitatively and qualitatively in the extent to which they produce specific pharmacologic effects. /Phenothiazine General Statement/
In the CNS, phenothiazines act principally at the subcortical levels of the reticular formation, limbic system, and hypothalamus. Phenothiazines generally do not produce substantial cortical depression; however, there is minimal information on the specific effects of phenothiazines at the cortical level. Phenothiazines also act in the basal ganglia, exhibiting extrapyramidal effects. The precise mechanism(s) of action, including antipsychotic action, of phenothiazines has not been determined, but may be principally related to antidopaminergic effects of the drugs. There is evidence to indicate that phenothiazines antagonize dopamine-mediated neurotransmission at the synapses. There is also some evidence that phenothiazines may block postsynaptic dopamine receptor sites. However, it has not been determined whether the antipsychotic effect of the drugs is causally related to their antidopaminergic effects. Phenothiazines also have peripheral and/or central antagonistic activity against alpha-adrenergic, serotonergic, histaminic (H1-receptors), and muscarinic receptors. Phenothiazines also have some adrenergic activity, since they block the reuptake of monoamines at the presynaptic neuronal membrane, which tends to enhance neurotransmission. The effects of phenothiazines on the autonomic nervous system are complex and unpredictable because the drugs exhibit varying degrees of alpha-adrenergic blocking, muscarinic blocking, and adrenergic activity. The antipsychotic activity of phenothiazines may be related to any or all of these effects, but it has been suggested that the drugs' effects on dopamine are probably most important. It has also been suggested that effects of phenothiazines on other amines (eg, gamma-aminobutyric acid [GABA]) or peptides (eg, substance P, endorphins) may contribute to their antipsychotic effect. Further study is needed to determine the role of central neuronal receptor antagonism and of effects on biochemical mediators in the antipsychotic action of the phenothiazines and other antipsychotic agents. /Phenothiazine General Statement/
Although the exact mechanism(s) of action has not been conclusively determined, phenothiazines have an antiemetic effect. The antiemetic activity may be mediated via a direct effect of the drugs on the medullary chemoreceptor trigger zone (CTZ), apparently by blocking dopamine receptors in the CTZ. Phenothiazines inhibit the central and peripheral effects of apomorphine and ergot alkaloids. Phenothiazines generally do not inhibit emesis caused by the action of drugs at the nodose ganglion or by local action on the GI tract. /Phenothiazine General Statement/
For more Mechanism of Action (Complete) data for Prochlorperazine (15 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

84-02-6

Absorption Distribution and Excretion

Following oral administration, prochlorperazine is reported to be well absorbed from the gastrointestinal tract. The onset of pharmacological action is about 30 to 40 minutes following oral administration and 10 to 20 minutes following intramuscular administration. The duration of action for all routes is about 3 to 4 hours. Following oral administration in healthy volunteers, the mean oral bioavailability was about 12.5%. In these patients, the time to reach the peak plasma concentrations was about 5 hours. Repeated oral dosing resulted in an accumulation of prochlorperazine and its metabolite. Following multiple twice daily dosing, the steady state of prochlorperazine was reached by 7 days.
Prochlorperazine is reported to be mainly excreted via the feces and bile. Low quantities of unchanged prochlorperazine and its metabolite were detectable in the urine.
In a preliminary pharmacokinetic study involving healthy volunteers, the mean apparent volume of distribution following intravenous administration of 6.25 mg and 12.5 mg prochlorperazine were approximately 1401 L and 1548 L, respectively. Prochlorperazine is reported to be distributed to most body tissues with high concentrations being distributed into liver and spleen. There is evidence that phenothiazines are excreted in the breast milk of nursing mothers.
The mean plasma clearance (CL) of prochlorperazine following intravenous administration in healthy volunteers was approximately 0.98L/h x kg. The mean renal clearance was about 23.6 mL/h.
Phenothiazines are generally well absorbed from the GI tract and from parenteral sites; however, absorption may be erratic, particularly following oral administration. Considerable interindividual variations in peak plasma concentrations have been reported. The variability may result from genetic differences in the rate of metabolism, biodegradation of the drug in the GI lumen, and/or metabolism of the drug during absorption (in the GI mucosa) and first pass through the liver.
Phenothiazines are highly bound to plasma proteins.
Phenothiazines and their metabolites are distributed into most body tissues and fluids, with high concentrations being distributed into the brain, lungs, liver, kidneys, and spleen. /Phenothiazine General Statement/
Phenothiazines readily cross the placenta. It is not known if the drugs are distributed into milk; however, the size of the molecules and their ability to readily cross the blood-brain barrier suggest that the drugs would be distributed into milk.
For more Absorption, Distribution and Excretion (Complete) data for Prochlorperazine (12 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic. Undergoes metabolism in the gastric mucosa and on first pass through the liver, CYP2D6 and/or CYP3A4. Half Life: 6 to 8 hours

Associated Chemicals

Prochlorperazine maleate; 84-02-6
Prochlorperazine edisylate; 1257-78-9

Wikipedia

Prochlorperazine
Hyoscine_butylbromide

Drug Warnings

/BOXED WARNING/ Elderly patients with dementia-related psychosis treated with antipsychotic drugs are at an increased risk of death. Analyses of seventeen placebo-controlled trials (modal duration of 10 weeks), largely in patients taking atypical antipsychotic drugs, revealed a risk of death in drug-treated patients of between 1.6 to 1.7 times the risk of death in placebo-treated patients. Over the course of a typical 10 week controlled trial, the rate of death in drug-treated patients was about 4.5%, compared to a rate of about 2.6% in the placebo group. Although the causes of death were varied, most of the deaths appeared to be either cardiovascular (eg, heart failure, sudden death) or infectious (eg, pneumonia) in nature. Observational studies suggest that, similar to atypical antipsychotic drugs, treatment with conventional antipsychotic drugs may increase mortality. The extent to which the findings of increased mortality in observational studies may be attributed to the antipsychotic drug as opposed to some characteristic(s) of the patients is not clear. Prochlorperazine maleate is not approved for the treatment of patients with dementia-related psychosis.
VET: Epinephrine may further lower, rather than elevate, blood pressures in animals on this phenothiazine derivatives.
Do not use in patients with known hypersensitivity to phenothiazines.
Do not use in comatose states or in the presence of large amounts of central nervous system depressants (alcohol, barbiturates, narcotics, etc.).
For more Drug Warnings (Complete) data for Prochlorperazine (53 total), please visit the HSDB record page.

Biological Half Life

Following intravenous and single oral dose administration, the terminal elimination half live were 9 and 8 hours, respectively.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: R.J. Horclois, British patent 780193; French patent 1167627; US patent 2902484 (1957, 1958, 1959, all to Rhone-Poulenc).
A toluene solution of 1-(3-chloropropyl)-4-methylpiperazine and 2-chlorophenothiazine is refluxed with sodamide for several hours. After filtering and distilling of the toluene, the prochlorperazine is obtained by short-path distillation under high vacuum.

General Manufacturing Information

Compazine /is the/ trademark for a brand of prochlorperazine, as the maleate or the edisylate
Prochlorperazine has questionable utility as an antipsychotic agent... it is rarely employed in psychiatry

Storage Conditions

Commercially available preparations of prochlorperazine should be stored in tight, light-resistant containers. Prochlorperazine edisylate oral solutions and injection, and prochlorperazine maleate tablets and extended-release capsules should be stored at a temperature less than 40 °C, preferably between 15 -30 °C; freezing of the oral solutions and injection should be avoided. Prochlorperazine suppositories should be stored at a temperature less than 37 °C. Prochlorperazine edisylate injection should be protected from light, which can cause discoloration; if discoloration occurs, the injection should be discarded.
Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

Chlorpromazine and some other antipsychotic drugs ... may block antihypertensive effects of guanethidine. /Phenothiazines/
Chlorpromazine is used concurrently with meperidine to enhance its analgesic effect. ... Prochlorperazine...reported to interact with meperidine.
Benztropine is useless in treating tardive dyskinesia caused by chlorpromazine & possibility exists that it contributes to this adverse effect. ... Other phenothiazines associated with tardive dyskinesia including ... prochlorperazine. Similarly acting phenothiazines would be expected to have capability of producing dyskinesia.
QT interval-prolonging medications, including cisapride, erythromycin, and quinidine /may produce/ additive QT interval prolongation increasing the risk of developing cardiac arrhythmias when /concurrently administered with phenothiazines/. /Phenothiazines/
For more Interactions (Complete) data for Prochlorperazine (30 total), please visit the HSDB record page.

Stability Shelf Life

SENSITIVE TO LIGHT.

Dates

Last modified: 09-13-2023
1:Fertil Steril. 1976 Sep;27(9):1009-23. Evaluation of intramuscular 15(s)-15-methyl prostaglandin F2 alpha tromethamine salt for induction of abortion, medications to attenuate side effects, and intracervical laminaria tents.Gruber W,Brenner WE,Staurovsky LG,Dingfelder JR,Wells JS, PMID: 964392
2: JACOBZINER H, RAYBIN HW. Prochlorperazine dimaleate poisoning. N Y State J
Med. 1962 Dec 1;62:3804-6. PubMed PMID: 13964382.

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